6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
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Overview
Description
6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of cyclopropyl, nitrobenzyl, thienyl, and nicotinonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate through a cyclization reaction involving a suitable precursor, such as a thioamide.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thienyl intermediate.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.
Formation of the Nicotinonitrile Core: The final step involves the formation of the nicotinonitrile core through a condensation reaction with a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thienyl and nitrobenzyl groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as palladium or copper.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted thienyl and nitrobenzyl derivatives.
Cyclization: Complex polycyclic structures.
Scientific Research Applications
6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzyl and thienyl groups can interact with the active sites of enzymes, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Nitrobenzyl)thio]-4,6-pyrimidinediamine
- **3-Cyclopropyl-2-[(4-nitrobenzyl)thio]-4(3H)-quinazolinone
- **N-Cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide
Uniqueness
6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to the combination of its structural features, which include a cyclopropyl group, a nitrobenzyl group, a thienyl ring, and a nicotinonitrile core. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thienyl ring can enhance electronic properties, while the nitrobenzyl group can provide specific reactivity in biological systems.
Properties
IUPAC Name |
6-cyclopropyl-2-[(4-nitrophenyl)methylsulfanyl]-4-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c21-11-17-16(19-2-1-9-26-19)10-18(14-5-6-14)22-20(17)27-12-13-3-7-15(8-4-13)23(24)25/h1-4,7-10,14H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZFGCLIXVDGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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